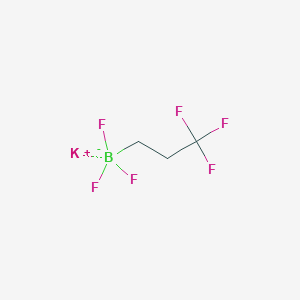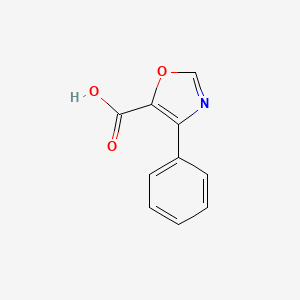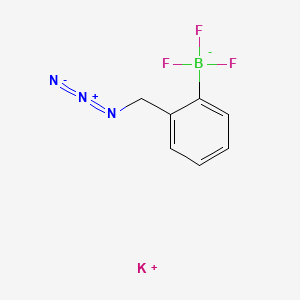
2-(3-Bromo-5-chlorophenyl)propanoic acid
Descripción general
Descripción
“2-(3-Bromo-5-chlorophenyl)propanoic acid” is a chemical compound that contains bromine and chlorine atoms. It is related to propanoic acid, which is a carboxylic acid .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, a related compound, pinacol boronic esters, has been synthesized through catalytic protodeboronation . This process involves a radical approach and a Matteson–CH2–homologation .Aplicaciones Científicas De Investigación
Synthesis and Reactivity
Research on compounds structurally related to 2-(3-Bromo-5-chlorophenyl)propanoic acid, such as 3-(trichlorogermyl)propanoic acid and its reactions with phenylmagnesium bromide, reveals insights into the synthesis and reactivity of halogenated compounds. These studies show unusual properties of the β-carboxylic functional group and selective cleavage of alkyl Ge–C bonds, highlighting the complexity and potential of halogenated organometallic compounds in synthetic chemistry (Qiang et al., 2010).
Organic Intermediates in Degradation Processes
Investigations into the degradation of halogenated phenolic compounds provide insights into environmental and wastewater treatment applications. For instance, the study on the degradation of 2,4-dichlorophenoxyacetic acid by advanced oxidation processes identifies organic intermediates, suggesting pathways for the removal of toxic compounds from the environment (Sun & Pignatello, 1993).
Antifungal and Antibacterial Activity
Compounds with halogenated phenyl structures have been evaluated for their antifungal and antibacterial properties. A study on 3-(halogenated phenyl)-5-acyloxymethyl-2,5-dihydrofuran-2-ones against yeasts and molds demonstrates broad-spectrum in vitro activity, particularly against Aspergillus spp. and fluconazole-resistant yeast isolates, suggesting potential applications in developing new antimicrobial agents (Buchta et al., 2004).
Material Synthesis and Characterization
The synthesis and characterization of functionalized polyterthiophenes, starting from halogenated precursors, illustrate the use of halogenated compounds in material science. These materials, due to their conducting properties, have applications in electronics and as electrochromic devices (Lee, Shim, & Shin, 2002).
Safety and Hazards
Propiedades
IUPAC Name |
2-(3-bromo-5-chlorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c1-5(9(12)13)6-2-7(10)4-8(11)3-6/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIYPBNNHQZMSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)Br)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[Benzyl(2-methylprop-2-EN-1-YL)amino]ethan-1-OL](/img/structure/B1465954.png)
![N-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1465956.png)

![7-(Cyclobutylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B1465960.png)

![1-Phenyl-3-[(2R)pyrrolidinyl]-1H-pyrazole](/img/structure/B1465965.png)


![1-ethyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1465968.png)





